2-Methyl-4H-1-benzothiopyran-4-one
Description
Properties
CAS No. |
771-40-4 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methylthiochromen-4-one |
InChI |
InChI=1S/C10H8OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 |
InChI Key |
MGMTVGPDPYFNAU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2S1 |
Other CAS No. |
771-40-4 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-Methyl-4H-1-benzothiopyran-4-one Derivatives
The synthesis of 2-methyl-4H-1-benzothiopyran-4-one can be achieved through several methods, including:
- Wittig Reaction : The intramolecular Wittig reaction is commonly employed for synthesizing benzothiopyran derivatives. For instance, the reaction of silyl esters with (trimethylsilyl)methylenetriphenylphosphorane leads to the formation of 4H-1-benzothiopyran-4-ones in good yields .
- One-Pot Reactions : Recent studies have demonstrated the feasibility of one-pot reactions involving deprotonated methyl 3-oxo compounds and isothiocyanates to produce various benzothiopyran derivatives .
- Microwave-Assisted Synthesis : Microwave irradiation has been utilized to enhance the yield and efficiency of synthesizing thiochroman derivatives from β-arylthiopropanoic acids .
Biological Activities
The biological activities of 2-methyl-4H-1-benzothiopyran-4-one and its derivatives are noteworthy:
- Antitumor Activity : Certain derivatives exhibit significant antitumor properties, with some showing inhibitory potency against cancer cell lines .
- Antiviral Properties : Compounds derived from this class have been reported to possess antiviral activities, including efficacy against HIV .
- Anti-inflammatory Effects : Some studies indicate that these compounds can act as anti-inflammatory agents, providing potential therapeutic benefits in inflammatory diseases .
Material Science Applications
In addition to biological applications, benzothiopyrans are being explored for their utility in material science:
- Fluorescence Probes : The unique photophysical properties of benzothiopyran derivatives make them suitable for developing fluorescence probes used in biochemical assays .
- Separation Techniques : 2-Methyl-4H-1-benzothiopyran-4-one can be effectively analyzed using high-performance liquid chromatography (HPLC), indicating its relevance in pharmacokinetics and impurity isolation in drug development .
Case Studies and Research Findings
Several studies have documented the synthesis and application of 2-methyl-4H-1-benzothiopyran-4-one:
Comparison with Similar Compounds
Key Differences:
| Property | 2-Methyl-4H-1-benzothiopyran-4-one | 4H-1-Benzopyran-4-one Derivatives |
|---|---|---|
| Core Heteroatom | Sulfur (S) | Oxygen (O) |
| Electron Density | Higher due to S’s polarizability | Lower |
| Reactivity | Enhanced nucleophilic substitution | Moderate |
| Biological Activity | Anticancer, antifungal | Antioxidant, anti-inflammatory |
Examples of Benzopyranone Derivatives:
6-(1-Methylethyl)-4H-1-benzopyran-4-one (CAS 288399-58-6): Molecular formula: C₁₂H₁₂O₂ Lacks sulfur, reducing redox activity compared to benzothiopyranones . Primarily used in industrial applications due to lower toxicity concerns.
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one (CAS 14004-55-8):
- Molecular formula: C₁₇H₁₄O₅
- Contains hydroxyl and methoxy groups, enhancing antioxidant properties but limiting synthetic scalability .
Preparation Methods
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 2-Methyl-4H-1-benzothiopyran-4-one, and what are their key reaction conditions?
- Methodological Answer : A widely validated method involves conjugated addition–elimination using sulfinyl groups as leaving agents. For example, refluxing substituted benzothiopyranones with amines in isopropanol for 36 hours yields 2-amino derivatives in >70% yields without requiring column chromatography . Key conditions include solvent choice (e.g., isopropanol), temperature control (reflux), and avoidance of strong bases. Substrate scope is broad, accommodating electron-donating and withdrawing groups.
Q. How should researchers handle and store 2-Methyl-4H-1-benzothiopyran-4-one to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, safety goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust or aerosols .
- Storage : Keep in airtight containers at 4°C , protected from light and moisture. Avoid incompatible materials like strong oxidizers .
Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 2-Methyl-4H-1-benzothiopyran-4-one?
- Methodological Answer :
- 1H NMR and LCMS : Confirm structural integrity and purity (≥98% via LCMS) .
- FTIR : Identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (C₉H₈OS) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of 2-amino derivatives of 2-Methyl-4H-1-benzothiopyran-4-one?
- Methodological Answer :
- Solvent Optimization : Isopropanol outperforms polar aprotic solvents (e.g., DMF) due to better solubility and reduced side reactions .
- Temperature Gradients : Reflux (82°C) balances reaction rate and stability. Lower temperatures (<60°C) lead to incomplete elimination.
- Scale-Up : Demonstrated at 10-gram scale with 85% yield by maintaining stoichiometric amine ratios and controlled cooling .
Q. What mechanisms underlie the biological activities (e.g., anticancer, antifungal) of 2-Methyl-4H-1-benzothiopyran-4-one derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The thiopyranone core enables hydrogen bonding with enzyme active sites (e.g., kinases). Substituents at the 2-position (e.g., amino groups) enhance binding affinity .
- Antifungal Action : Disruption of fungal membrane integrity via thiopyranone-lipid interactions .
- In Silico Studies : Molecular docking with fungal CYP51 or human Akt1 kinases can predict bioactivity .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, LCMS) when characterizing novel derivatives?
- Methodological Answer :
- Contradiction Analysis :
Solvent Artifacts : Check for residual solvent peaks (e.g., isopropanol in NMR) .
Tautomerism : Thiopyranone-ketoenol tautomerism may shift NMR signals. Use deuterated DMSO to stabilize tautomers .
Impurity Profiling : Compare LCMS retention times with synthetic intermediates to trace byproducts .
Q. What strategies mitigate toxicity risks during in vitro assays involving 2-Methyl-4H-1-benzothiopyran-4-one?
- Methodological Answer :
- Dose Optimization : Start with IC₅₀ values derived from cytotoxicity assays (e.g., MTT on HEK293 cells).
- Respiratory Protection : Use NIOSH-certified respirators (P95 filters) to avoid inhalation of particulates .
- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
